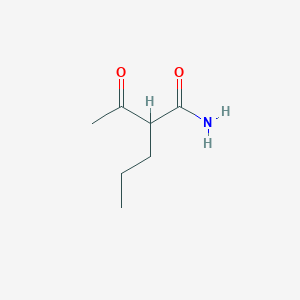
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene is an organic compound with the molecular formula C14H22. It is characterized by a cyclobutene ring substituted with a dimethyl group and an octadienyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of terminal aryl alkynes and a rhodium(I) complex as a catalyst. The reaction proceeds through a sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadienyl side chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The cyclobutene ring can undergo substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reagents such as bromine (Br2) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclobutene derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene involves its interaction with various molecular targets. The compound’s double bonds and cyclobutene ring allow it to participate in cycloaddition reactions, forming new chemical bonds with target molecules. These interactions can modulate biological pathways, leading to specific effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2,7-Dimethyl-2,6-octadien-1-ol: Similar in structure but with a hydroxyl group instead of a cyclobutene ring.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Contains a similar octadienyl side chain but with additional hydroxyl groups.
trans-Citral (trans-3,7-Dimethyl-octa-2,6-dien-1-al): An aldehyde derivative with similar structural features.
Uniqueness: 4,4-Dimethyl-1-(octa-2,7-dien-1-yl)cyclobut-1-ene is unique due to its cyclobutene ring, which imparts distinct reactivity and stability compared to its linear or cyclic counterparts. This structural feature allows for unique applications in synthesis and potential biological activities .
Properties
CAS No. |
62338-42-5 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
4,4-dimethyl-1-octa-2,7-dienylcyclobutene |
InChI |
InChI=1S/C14H22/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h4,8-9,11H,1,5-7,10,12H2,2-3H3 |
InChI Key |
OVLRTDUBDSGRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C1CC=CCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


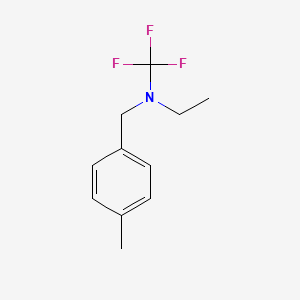
![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
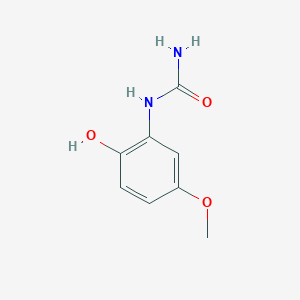
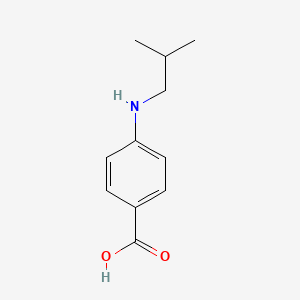
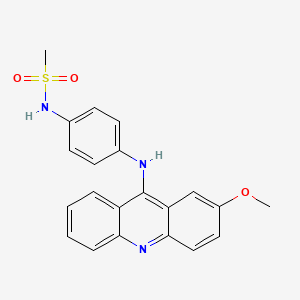
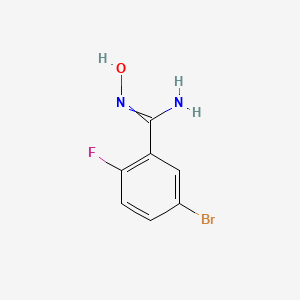
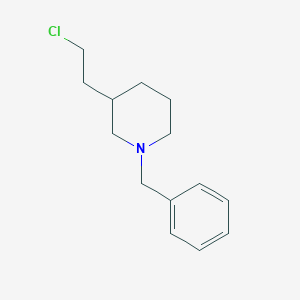


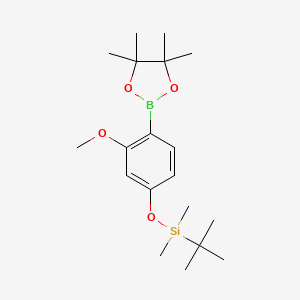
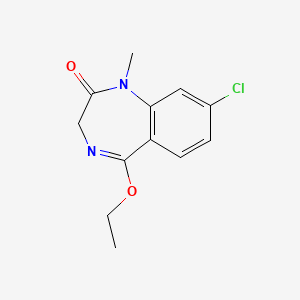
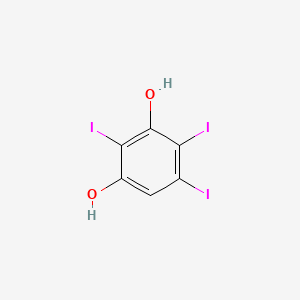
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
